Briclin

Antimicrobial Susceptibility MIC Determination Gram-Negative Veterinary Isolates

Briclin is a brand name for Amikacin, a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. It belongs to the aminoglycoside class, which binds to the bacterial 30S ribosomal subunit to inhibit protein synthesis.

Molecular Formula C22H43N5O13
Molecular Weight 585.6 g/mol
Cat. No. B13401964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBriclin
Molecular FormulaC22H43N5O13
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
InChIInChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)
InChIKeyLKCWBDHBTVXHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Briclin (Amikacin) Procurement Guide: Core Identity and Comparator Landscape


Briclin is a brand name for Amikacin, a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A . It belongs to the aminoglycoside class, which binds to the bacterial 30S ribosomal subunit to inhibit protein synthesis . Its primary clinical niche is the treatment of serious Gram-negative infections, particularly those caused by strains resistant to earlier-generation aminoglycosides such as Gentamicin, Tobramycin, and Kanamycin . The closest comparators for scientific selection and procurement are therefore these class members: Kanamycin (its direct parent scaffold), Gentamicin and Tobramycin (the most commonly used clinical aminoglycosides), and Plazomicin (a newer-generation aminoglycoside designed to evade resistance mechanisms) .

Why Amikacin (Briclin) Cannot Be Replaced by Other Aminoglycosides: Evidence-Based Rationale


While all aminoglycosides share a core mechanism of action, their spectrum of activity against resistant pathogens varies significantly. Clinically, the substitution of Gentamicin or Tobramycin with Briclin/Amikacin is often driven by the critical need to overcome aminoglycoside-modifying enzyme (AME)-mediated resistance, which frequently inactivates earlier-generation compounds but spares Amikacin due to its unique steric protection at the 1-N position . Furthermore, the pharmacokinetic/pharmacodynamic (PK/PD) target attainment capabilities (Cmax/MIC90 ratios) diverge widely across the class, impacting the probability of achieving bactericidal levels in vivo . Finally, the toxicity profile, specifically the risk of nephrotoxicity, is not uniform across the class, making Amikacin a quantitatively preferred option in certain high-risk patient scenarios based on direct comparative clinical data . Generic interchange without considering these specific quantitative differences carries the risk of therapeutic failure or increased adverse events.

Briclin (Amikacin) vs. Comparators: Quantitative Head-to-Head Evidence for Procurement Decisions


Superior Intrinsic Activity: Amikacin vs. Kanamycin (Parent Scaffold)

A direct head-to-head comparison of Amikacin and its parent compound Kanamycin against Escherichia coli, Salmonella, Pasteurella multocida, and Pseudomonas aeruginosa strains isolated from calves demonstrated significantly higher intrinsic activity for Amikacin. The minimal inhibitory concentration (MIC) of Amikacin was two- to fourfold lower than that of Kanamycin for Salmonella group B, P. aeruginosa, and P. multocida . This demonstrates that the semi-synthetic derivatization of the Kanamycin scaffold yields a quantifiable gain in potency against key Gram-negative pathogens.

Antimicrobial Susceptibility MIC Determination Gram-Negative Veterinary Isolates

Superior Bactericidal Kinetics Against Resistant Subpopulations: Amikacin vs. Gentamicin, Tobramycin, and Kanamycin

A comparative study of the bactericidal kinetics of four aminoglycosides (Amikacin, Gentamicin, Kanamycin, and Tobramycin) was conducted against 20 bacterial strains (P. aeruginosa, E. coli, Klebsiella, and Serratia). The study specifically identified a third phase of killing corresponding to a less susceptible bacterial subpopulation, which allowed for a direct comparison of the antibiotics' ability to eradicate persistent cells. In this analysis, Amikacin demonstrated the best overall activity against this harder-to-kill population, followed by Gentamicin, Kanamycin, and then Tobramycin . This suggests that Amikacin's bactericidal effect is more complete against heterogeneous bacterial populations compared to its closely related analogs.

Bactericidal Kinetics Time-Kill Curves Bacterial Persistence

Reduced Nephrotoxicity Risk: Amikacin vs. Gentamicin in Clinical Use

In a prospective, randomized clinical study comparing Amikacin and Gentamicin in the treatment of serious infections, a statistically significant difference in the incidence of nephrotoxic reactions was observed. Nephrotoxicity occurred in only 6% (likely ~3 of 50) of Amikacin-treated patients compared to 20% (likely ~10 of 50) of Gentamicin-treated patients (P < 0.05) . This represents a 14-percentage-point absolute risk reduction for Amikacin. Ototoxicity rates were also directionally lower (8% vs. 16%), though this difference did not reach statistical significance. This data provides a clinical safety rationale for selecting Amikacin over Gentamicin when renal safety is a paramount concern.

Nephrotoxicity Clinical Safety Aminoglycoside Comparative Trial

Most Favorable Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment: Amikacin vs. Gentamicin, Tobramycin, and Kanamycin

A comparative PK/PD study in goats assessed the ability of five aminoglycosides (Gentamicin, Tobramycin, Amikacin, Kanamycin, and Apramycin) to achieve critical PK/PD indices against Staphylococcus aureus isolates. Amikacin provided the highest Cmax/MIC90 ratio as well as the longest duration of time maintaining bactericidal levels. These values were notably superior to those of Gentamicin, Tobramycin, and Kanamycin, which all demonstrated comparable but lower PK/PD indices . The AUC/MIC90 ratio showed the same trend favoring Amikacin. This indicates that at standard dosing, Amikacin has the greatest probability of achieving the pharmacokinetic exposure necessary for bacterial killing.

Pharmacokinetics/Pharmacodynamics Cmax/MIC Ratio Dose Optimization

Broader Spectrum Against Highly Resistant Enterobacteriaceae: Amikacin vs. Gentamicin and Tobramycin

A 2018 study evaluated the in vitro activity of Plazomicin, Amikacin, Gentamicin, and Tobramycin against a large collection of 4,362 Enterobacteriaceae isolates from U.S. hospitals, including carbapenem-resistant strains. Using CLSI breakpoints, Amikacin inhibited 98.9% of all Enterobacteriaceae, compared to only 90.3% for both Gentamicin and Tobramycin . Among carbapenem-resistant Enterobacteriaceae (CRE) specifically, the susceptibility gap widened further. While Plazomicin surpassed all legacy aminoglycosides, Amikacin maintained a significant advantage over Gentamicin and Tobramycin, which were rendered ineffective against a substantially larger fraction of these multidrug-resistant isolates.

Carbapenem-Resistant Enterobacteriaceae ESBL Aminoglycoside Resistance

Distinct N-1 Substituent Confers Resistance to Common Aminoglycoside-Modifying Enzymes (Class-Level Inference)

Unlike Gentamicin, Tobramycin, and Kanamycin, Amikacin possesses a unique L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) substituent at the N-1 position of the 2-deoxystreptamine ring . This steric protection renders Amikacin a poor substrate for several clinically prevalent aminoglycoside-modifying enzymes (AMEs), including AAC(6')-I, which acetylates and inactivates Tobramycin and Gentamicin, and ANT(2'')-I, which adenylates Gentamicin and Tobramycin . This structural feature is the molecular basis for the observed susceptibility rate advantage described in the evidence above, and it constitutes a class-level differentiation: Amikacin is a member of a subclass of aminoglycosides (along with Arbekacin) that retain activity against AME-producing strains resistant to the Gentamicin/Tobramycin/Kanamycin subclass.

Aminoglycoside-Modifying Enzymes Resistance Mechanism Structure-Activity Relationship

High-Value Application Scenarios for Briclin (Amikacin) in Research and Industrial Settings


Empiric Therapy in Carbapenem-Resistant Enterobacteriaceae (CRE) Infection Models

In murine or in vitro hollow-fiber infection models designed to evaluate treatment regimens for multidrug-resistant Gram-negative infections, Amikacin (Briclin) should be prioritized over Gentamicin or Tobramycin as the aminoglycoside backbone. Its 98.9% susceptibility rate among Enterobacteriaceae—compared to only 90.3% for both Gentamicin and Tobramycin—ensures that a higher proportion of challenge isolates will be susceptible, reducing the need for time-consuming susceptibility pre-screening and minimizing the risk of unexpected resistance-driven model failure .

Renal Safety-Sensitive Preclinical Toxicology Studies

For preclinical studies where cumulative aminoglycoside exposure must be carefully managed to avoid confounding nephrotoxicity, Amikacin is the preferred agent over Gentamicin based on direct clinical comparative data. The observed 14-percentage-point absolute reduction in nephrotoxicity (6% vs. 20%, P < 0.05) supports the selection of Amikacin to reduce renal adverse events as an experimental variable, thereby improving the signal-to-noise ratio in toxicity readouts .

Veterinary Pharmacokinetic/Pharmacodynamic Studies in Large Animals

For PK/PD modeling in goats, cattle, or other livestock using aminoglycosides, Amikacin provides a superior foundation for dose fractionation and target attainment studies. Compared to Gentamicin, Tobramycin, and Kanamycin, Amikacin yields the highest Cmax/MIC90 ratio and the longest time above the MIC, which translates to a higher probability of bactericidal target attainment at standard dosing intervals. This makes Amikacin the aminoglycoside of choice for establishing proof-of-concept PK/PD relationships in veterinary species .

Medicinal Chemistry: Scaffold for Next-Generation Aminoglycoside Development

Amikacin's unique N-1 L-HABA substituent provides a validated chemical scaffold for structure-based drug design aimed at evading aminoglycoside-modifying enzymes (AMEs) such as AAC(6')-I and ANT(2'')-I. Medicinal chemistry programs seeking to develop novel aminoglycosides with activity against multidrug-resistant Gram-negative pathogens should use Amikacin - rather than Gentamicin or Tobramycin - as their starting chemical template, as its core structure already possesses intrinsic resistance to the most common AME-mediated inactivation pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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